2-(Methylthio)phenyl Chloroformate
Description
Overview of Aryl Chloroformates in Organic Synthesis
Aryl chloroformates are pivotal reagents in the field of organic synthesis. Their reactivity is similar to that of acyl chlorides, and they participate in a variety of chemical transformations. wikipedia.org A notable application is in the creation of protecting groups for functional moieties. For instance, benzyl (B1604629) chloroformate is employed to introduce the carboxybenzyl (Cbz) protecting group, while fluorenylmethyloxycarbonyl chloride is used for the Fmoc protecting group. wikipedia.org
These compounds are also instrumental in derivatization for chromatographic analysis. They can convert polar substances into less polar and more volatile derivatives, which facilitates their analysis by gas chromatography/mass spectrometry. This technique is applicable to a wide array of metabolites, including amino acids, amines, carboxylic acids, and phenols. wikipedia.org
Furthermore, aryl chloroformates serve as valuable intermediates in the production of various commercial products such as pesticides, perfumes, dyes, pharmaceuticals, and polymers. google.comjustia.com Carbonates derived from them are utilized as solvents, and the corresponding carbamates find use in the pharmaceutical and pesticide industries. google.comjustia.com They are also involved in the synthesis of polyurethanes, optical lenses, and blowing agents for foam rubber. google.comjustia.com
Historical Development of Chloroformate Research
The study of chloroformates dates back several decades, with significant research focusing on their synthesis and reactivity. Initially, the preparation of aryl chloroformates involved the reaction of phenols with phosgene (B1210022) at elevated temperatures (above 75°C). A more facile method was later developed, which involved converting the phenols to their more reactive alkali metal phenoxides before treatment with phosgene in an organic solvent. google.comjustia.com
A significant advancement in chloroformate synthesis was the introduction of triphosgene (B27547) as a safer alternative to the highly hazardous phosgene gas. google.comjustia.com This method allows for the preparation of various aryl and alkyl chloroformates in high yields under mild conditions. google.comjustia.com More recently, a photo-on-demand method has been developed for synthesizing chloroformates from primary alkyl alcohols in a chloroform (B151607) solution, further enhancing safety and simplicity. organic-chemistry.org
The kinetics and mechanisms of chloroformate reactions have also been a subject of extensive investigation. Studies on the solvolysis of phenyl chloroformates have revealed that these reactions often proceed through an associative addition-elimination pathway. rsc.orgnih.gov The rates of these reactions are influenced by the electronic properties of the substituents on the phenyl ring and the nature of the solvent. rsc.org
Unique Position of Substituted Phenyl Chloroformates in Reaction Chemistry
Substituted phenyl chloroformates exhibit unique reactivity patterns that are dictated by the nature and position of the substituents on the aromatic ring. The electronic effects of these substituents play a crucial role in the stability of the starting material and the transition state of their reactions.
For example, the methanolysis and aminolysis of phenyl chloroformates are relatively slow due to the initial-state stabilization provided by the strong resonance electron donation from the phenoxy group. rsc.orgrsc.org Electron-withdrawing groups on the phenyl ring can enhance the electrophilicity of the carbonyl carbon, making the chloroformate more susceptible to nucleophilic attack. mdpi.com
In the case of 2-(Methylthio)phenyl Chloroformate, the methylthio group at the ortho position introduces both steric and electronic effects. vulcanchem.com The electron-donating nature of the methylthio group can influence the reactivity and stability of the molecule. vulcanchem.com Compared to the unsubstituted phenyl chloroformate, the methylthio group in this compound reduces its reactivity but enhances its stability, making it suitable for reactions that require prolonged conditions. vulcanchem.com
The solvolysis of phenyl chloroformates can proceed through different mechanistic pathways depending on the solvent. In polar protic solvents, an addition-elimination pathway is often favored, while in aqueous solvents rich in fluoroalcohol, an ionization mechanism can become dominant. nih.govvulcanchem.com
Interdisciplinary Relevance in Advanced Chemical Sciences
The chemistry of chloroformates, including substituted phenyl chloroformates like this compound, extends beyond traditional organic synthesis and has significant relevance in various advanced chemical sciences.
In polymer chemistry , these compounds can be used as crosslinking agents in the synthesis of polycarbonates and polyurethanes. The incorporation of sulfur, as in the case of this compound, can enhance the thermal stability of the resulting polymers. vulcanchem.com
In medicinal chemistry and drug discovery , chloroformates are used to synthesize carbamates, which are important structural motifs in many pharmaceutical agents. google.comjustia.com The specific properties of substituted phenyl chloroformates can be leveraged to create derivatives with desired biological activities.
In the field of materials science , the ability to form diverse esters and carbonates from chloroformates is utilized in the development of new materials with tailored properties, including optical lenses and other specialty polymers. google.comjustia.com
Furthermore, the use of chloroformates as derivatizing agents in analytical chemistry highlights their importance in metabolomics and other areas requiring sensitive detection of polar molecules. wikipedia.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClO2S |
|---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
(2-methylsulfanylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H7ClO2S/c1-12-7-5-3-2-4-6(7)11-8(9)10/h2-5H,1H3 |
InChI Key |
PUYHEFHKBCIMGG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1OC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylthio Phenyl Chloroformate
Phosgenation Routes
Phosgenation remains a cornerstone for the industrial and laboratory-scale synthesis of chloroformates, including 2-(Methylthio)phenyl Chloroformate. This method involves the use of phosgene (B1210022) (COCl₂) or its safer liquid and solid surrogates, diphosgene and triphosgene (B27547), respectively.
Reaction of 2-(Methylthio)phenol (B87076) with Phosgene
The direct reaction between 2-(methylthio)phenol and phosgene is a well-established method for producing this compound. The fundamental mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chloroformate ester. vulcanchem.com
The general procedure is typically conducted in an inert solvent, such as dichloromethane. vulcanchem.com To minimize side reactions and control the exothermic nature of the reaction, the process is carried out under controlled, low-temperature conditions, often between 0–5°C. vulcanchem.com Following the reaction, any excess phosgene is quenched, often with a basic solution like aqueous sodium bicarbonate, before the product is isolated through extraction and purified by distillation or chromatography. vulcanchem.com In some prior art for analogous compounds like phenyl chloroformate, the reaction is conducted in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a base to neutralize the hydrogen chloride (HCl) byproduct. orgsyn.org
Catalytic Approaches in Phosgenation
To enhance the efficiency of phosgenation, particularly for less reactive phenols, catalytic methods have been developed. For the synthesis of phenyl chloroformate, catalytic amounts of N,N-dialkylated formamides, such as dimethylformamide (DMF), have been shown to be effective. google.com This approach allows for the reaction to proceed at higher temperatures (e.g., 70-130°C) while continuously removing the HCl byproduct, leading to nearly quantitative yields. google.com The catalyst is believed to react with phosgene to form an active intermediate, which then reacts with the phenol (B47542).
In processes utilizing triphosgene, a safer phosgene equivalent, catalysts like DMF are also employed. google.comjustia.com Another catalytic strategy involves using a flow reactor, where a solution of triphosgene is mixed with a solution containing an amine (e.g., tributylamine) and the alcohol or phenol. epo.org This method allows for the in-situ generation of phosgene, which is immediately consumed, thus enhancing safety by keeping the concentration of the toxic gas low. epo.org
Process Optimization and Yield Enhancement Strategies
Several strategies have been identified to optimize the synthesis of chloroformates and maximize yields. A critical process parameter is the order of reagent addition. For the synthesis of phenyl chloroformate from its corresponding sodium phenolate (B1203915), it is crucial to add the phenolate slurry to the phosgene solution. Reversing the order of addition has been shown to dramatically decrease the yield. google.com
The choice of base and reaction conditions also plays a significant role when using phosgene surrogates like triphosgene. The table below, based on patent data for the synthesis of benzyl (B1604629) chloroformate, illustrates how different inorganic bases can affect conversion and selectivity. google.comjustia.com
Table 1: Effect of Different Bases on Benzyl Chloroformate Synthesis Using Triphosgene
| Base | Catalyst | Conversion Rate | Selectivity for Chloroformate |
|---|---|---|---|
| Sodium Bicarbonate | DMF | 77% | 98.0% |
| Sodium Carbonate | DMF | 70% | 98.5% |
| Potassium Carbonate | DMF | 79% | 98.5% |
Furthermore, using a pre-formed, anhydrous slurry of the sodium salt of the phenol (a phenolate) in an inert solvent like toluene (B28343) can lead to high yields and excellent purity. google.com Maintaining a low reaction temperature, ranging from -35°C to +15°C, is essential to prevent side reactions and degradation of the product. google.com Industrial-scale synthesis of this compound using these optimized phosgenation routes typically achieves yields between 70% and 85%, with purities of 95% or higher. vulcanchem.com
Alternative Carbonylation Methods
The extreme toxicity of phosgene gas has driven the development of alternative carbonylation methods that utilize safer reagents. researchgate.netkobe-u.ac.jp
Non-Phosgene Based Synthetic Pathways
The most common non-phosgene pathways involve the use of phosgene equivalents, also known as phosgene surrogates. These compounds are easier and safer to handle but can generate phosgene in situ.
Triphosgene: Also known as bis(trichloromethyl) carbonate (BTC), triphosgene is a stable, crystalline solid. nih.gov It is considered a convenient and safer substitute for gaseous phosgene, especially in laboratory settings. researchgate.netnih.gov It can be used to prepare a wide variety of aryl and alkyl chloroformates in excellent yields, often under mild conditions. google.comjustia.com The reaction of 2-(methylthio)phenol with triphosgene is a recognized synthetic route to the target compound. vulcanchem.com
Diphosgene: Also known as trichloromethyl chloroformate, diphosgene is a liquid at room temperature, which makes it more convenient to handle than gaseous phosgene. wikipedia.orgchemeurope.com It is used as a reagent in various reactions that traditionally rely on phosgene. wikipedia.orgchemeurope.com However, like triphosgene, it is toxic and decomposes to phosgene upon heating. wikipedia.org
Table 2: Comparison of Phosgene and its Surrogates
| Reagent | Chemical Formula | Physical State (at STP) | Key Handling Characteristic |
|---|---|---|---|
| Phosgene | COCl₂ | Gas | Highly toxic, requires specialized handling procedures. researchgate.net |
| Diphosgene | ClCO₂CCl₃ | Liquid | Less volatile than phosgene but still highly toxic. wikipedia.orgchemeurope.com |
| Triphosgene | (Cl₃CO)₂CO | Solid | Crystalline solid, considered safer to handle and store. nih.gov |
Exploration of Novel Reagents for Chloroformate Formation
Research into truly novel, phosgene-free methods for chloroformate synthesis is ongoing. One innovative approach avoids phosgene surrogates altogether. For the synthesis of benzyl chloroformate, a method has been developed that uses carbon monoxide or carbonyl sulfide (B99878) as the carbonyl source. The process involves the carbonylation of benzyl alcohol in the presence of sulfur and a DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyst, followed by esterification and subsequent chlorination with sulfuryl chloride to yield the final chloroformate. researchgate.net
Another novel strategy focuses on the safe, on-demand generation of the carbonylating agent. A "photo-on-demand" synthesis allows for the in-situ production of phosgene from chloroform (B151607) (CHCl₃) using UV light. kobe-u.ac.jp This photochemically generated phosgene can then be immediately consumed in the reaction with an alcohol or phenol, preventing the accumulation of the toxic gas and enhancing the safety of the process. kobe-u.ac.jp These exploratory methods represent the frontier in the safe and sustainable synthesis of chloroformates.
Purification and Characterization Methodologies
Following its synthesis, which typically involves the reaction of 2-(methylthio)phenol with phosgene or a phosgene equivalent like triphosgene, this compound must be purified to remove unreacted starting materials, byproducts, and residual solvents. vulcanchem.com The confirmation of its purity and identity is then established through a combination of chromatographic and spectroscopic methods. vulcanchem.com
Chromatographic Separation Techniques for Synthetic Mixtures
The purification of this compound from the crude reaction mixture is a critical step to achieve the high purity required for research and industrial applications. Flash column chromatography is a commonly employed technique for this purpose due to its efficiency and speed. orgsyn.org
In a typical research setting, the crude product is subjected to flash column chromatography using a silica (B1680970) gel stationary phase. The choice of eluent is crucial for achieving optimal separation. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For compounds of similar polarity, a common starting eluent system would be a mixture of hexanes and ethyl acetate (B1210297). The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
For the analytical assessment of purity, gas chromatography (GC) is a powerful tool. A capillary column with a non-polar stationary phase is typically used. The retention time of the compound provides a qualitative measure of its identity, while the peak area corresponds to its relative concentration in the sample.
Table 1: Illustrative Parameters for Chromatographic Purification and Analysis
| Parameter | Technique | Details |
| Stationary Phase | Flash Column Chromatography | Silica Gel (40-63 µm) |
| Eluent System | Flash Column Chromatography | Hexane/Ethyl Acetate Gradient |
| Stationary Phase | Gas Chromatography (GC) | Phenyl(5%)-methylpolysiloxane |
| Detector | Gas Chromatography (GC) | Flame Ionization Detector (FID) |
This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific synthetic mixture.
Spectroscopic Verification in Synthetic Research
Once purified, the structural identity of this compound is unequivocally confirmed using a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework and the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups in the molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl group (C=O) of the chloroformate and the carbon-sulfur (C-S) bond of the methylthio group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.
In the ¹H NMR spectrum, distinct signals are expected for the methyl protons of the methylthio group and the aromatic protons on the phenyl ring. The integration of these signals corresponds to the number of protons in each environment.
The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the chloroformate, the carbon of the methylthio group, and the carbons of the aromatic ring.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the chlorine atom, the carbonyl group, and cleavage of the methylthio group. Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS, providing a comprehensive analysis of the purified compound. vulcanchem.com
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Chemical Shift / Absorption Range |
| ¹H NMR | -SCH₃ protons | ~2.4 ppm (singlet) |
| Aromatic protons | 7.0 - 7.5 ppm (multiplet) | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~150 ppm |
| Aromatic carbons | 120 - 150 ppm | |
| Methyl carbon (-SCH₃) | ~15 ppm | |
| IR Spectroscopy | C=O stretch (chloroformate) | 1770 - 1790 cm⁻¹ (strong) |
| C-S stretch | 600 - 800 cm⁻¹ (weak to medium) | |
| Aromatic C-H stretch | >3000 cm⁻¹ | |
| C-O stretch | 1100 - 1250 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 202/204 (due to ³⁵Cl/³⁷Cl isotopes) |
The data in this table are predicted values based on the analysis of similar compounds and are for illustrative purposes. Actual experimental values may vary.
Reactivity and Mechanistic Investigations of 2 Methylthio Phenyl Chloroformate
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a primary reaction pathway for chloroformates, including 2-(methylthio)phenyl chloroformate. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. The specific mechanism can vary depending on the reaction conditions, the nature of the nucleophile, and the solvent.
The general mechanism for nucleophilic acyl substitution proceeds through an addition-elimination pathway. masterorganicchemistry.comlibretexts.org The nucleophile first adds to the carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. youtube.com Subsequently, the carbonyl group reforms as the leaving group is eliminated. libretexts.org
Concerted Pathways
In some cases, the nucleophilic attack and the departure of the leaving group can occur in a single, concerted step, bypassing a discrete tetrahedral intermediate. This is often referred to as an associative SN2-like mechanism. Studies on the methanolysis and aminolysis of phenyl chloroformates have suggested that these reactions can proceed through a concerted displacement mechanism. rsc.org This is supported by evidence such as a strongly associative transition state with minimal bond breaking, as indicated by low activation enthalpy (ΔH‡) and activation entropy (ΔS‡) values. rsc.org For the aminolysis of phenyl chloroformates, the dependence on aniline (B41778) basicity and other kinetic data are consistent with a concerted mechanism. rsc.org
Stepwise Addition-Elimination Mechanisms
In reactions involving neutral or weakly basic nucleophiles, general base catalysis can play a crucial role. A base can deprotonate the nucleophile, increasing its nucleophilicity, or it can assist in the removal of a proton from the tetrahedral intermediate, facilitating its breakdown. For instance, in the hydrolysis of phenyl chloroformate, certain bases like acetate (B1210297) ion and pyridine (B92270) have been shown to act as nucleophilic catalysts, which implies their direct involvement in the reaction mechanism, likely through the formation of a more reactive intermediate. rsc.org Kinetic isotope effects observed in the solvolysis of substituted phenyl chloroformates in methanol (B129727) suggest the operation of general-base catalysis. nih.gov
Ionization Pathways and Carbocation Intermediates
Under certain conditions, particularly in highly ionizing solvents and with substrates that can form stable carbocations, an ionization pathway (SN1-like) can become significant. This mechanism involves the initial, rate-determining departure of the leaving group to form an acylium ion intermediate, which is then rapidly attacked by the nucleophile. For phenyl chloroformate in highly ionizing solvents, a dissociative SN1 mechanism with moderate rear-side nucleophilic solvation of the developing carbocation has been suggested. researchgate.net
The methylthio group at the ortho position in this compound can exert a significant influence on the reaction mechanism through neighboring group participation. The sulfur atom, with its lone pairs of electrons, can act as an internal nucleophile, attacking the electrophilic carbonyl carbon. This participation can stabilize the transition state or lead to the formation of a cyclic intermediate, thereby accelerating the reaction rate.
The electron-donating nature of the methylthio group can also influence the reactivity of the chloroformate moiety. vulcanchem.com While it slightly deactivates the aromatic ring, its primary effect on the reaction at the carbonyl center is likely through-space interaction. vulcanchem.com The steric bulk of the methylthio group can also play a role, potentially hindering the approach of the nucleophile. vulcanchem.com
Solvolytic Reactions and Solvent Effects
Solvolysis, a reaction where the solvent acts as the nucleophile, is a key method for investigating reaction mechanisms. The rates of solvolysis of chloroformates are highly dependent on the properties of the solvent, such as its nucleophilicity and ionizing power.
The solvolysis of various chloroformates, including phenyl chloroformate, has been extensively studied using the Grunwald-Winstein equation, which correlates the specific rates of solvolysis with solvent nucleophilicity (l) and ionizing power (m). researchgate.net For phenyl chloroformate, the sensitivities to these parameters (l = 1.88 and m = 0.56 in nucleophilic solvents) support a stepwise addition-elimination mechanism. researchgate.net In contrast, different sensitivities in highly ionizing solvents (l = 0.34 and m = 0.93) point towards a dissociative SN1 pathway. researchgate.net
The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in a protic solvent and its deuterated counterpart (e.g., kMeOH/kMeOD), provides further insight. For substituted phenyl chloroformates, the observed KSIEs indicate the involvement of general-base catalysis, with its importance decreasing as the electron-donating ability of the substituent increases. nih.gov The reactivity of chloroformates is also influenced by the solvent's ability to stabilize the transition state through hydrogen bonding. For instance, the solvolysis rate of allyl chloroformate is greatest in 97% hexafluoroisopropanol (HFIP), a strongly hydrogen-bonding solvent. nih.gov
The table below presents a selection of solvolysis rate data for related chloroformates in various solvents, illustrating the impact of solvent properties on reactivity.
| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |
| Phenyl Chloroformate | 80% Ethanol | 25.0 | 1.03 x 10⁻⁵ |
| Phenyl Chloroformate | 100% Methanol | 25.0 | 1.37 x 10⁻⁶ |
| Benzyl (B1604629) Chloroformate | 80% Ethanol | 25.0 | 1.30 x 10⁻⁴ |
| Benzyl Chloroformate | 100% Methanol | 25.0 | 1.95 x 10⁻⁵ |
| Allyl Chloroformate | 80% Ethanol | 25.0 | 1.14 x 10⁻⁵ |
| Allyl Chloroformate | 100% Methanol | 25.0 | 1.29 x 10⁻⁶ |
| Vinyl Chloroformate | 80% Ethanol | 25.0 | 2.59 x 10⁻⁴ |
| Vinyl Chloroformate | 100% Methanol | 25.0 | 1.50 x 10⁻⁵ |
Data sourced from studies on the solvolysis of chloroformates. nih.gov
Grunwald-Winstein Equation Analysis
The Grunwald-Winstein equation is a cornerstone of mechanistic chemistry for solvolysis reactions, correlating the rate of reaction with the ionizing power and nucleophilicity of the solvent.
A quantitative analysis of the solvent nucleophilicity's role in the solvolysis of this compound would require a comprehensive dataset of first-order rate constants (k) across a wide range of solvents with varying nucleophilicity (N). This data is currently unavailable in the scientific literature. Such an analysis would be crucial in determining the extent to which the solvent acts as a nucleophile in the rate-determining step, providing insight into whether the mechanism is associative (e.g., addition-elimination) or dissociative.
Similarly, the influence of the solvent's ionizing power (Y) on the reaction rate is undetermined. A collection of rate constants in solvents of varying ionizing power would be necessary to calculate the sensitivity (m-value) to this parameter. This would help to elucidate the degree of charge separation in the transition state and distinguish between unimolecular (SN1-like) and bimolecular (SN2-like) pathways. Without this data, a fundamental aspect of the reaction mechanism cannot be addressed.
Role of Aqueous and Fluoroalcohol-Containing Solvent Mixtures
The use of highly ionizing but poorly nucleophilic fluoroalcohol-containing solvent mixtures is a standard technique to probe for ionization-based mechanisms. The behavior of this compound in these specific solvent systems has not been documented. Such studies would be invaluable in confirming or ruling out the presence of a carbocation intermediate, a key feature of an SN1 pathway.
Kinetic Solvent Isotope Effects in Solvolysis
The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in a protonated solvent (e.g., H₂O, CH₃OH) versus its deuterated counterpart (e.g., D₂O, CH₃OD), is a powerful tool for probing the transition state structure. A KSIE value greater than one can indicate that the solvent is involved as a nucleophile or a general base catalyst in the rate-determining step. No KSIE data for the solvolysis of this compound has been reported.
Reaction Kinetics and Transition State Analysis
A complete understanding of a reaction mechanism also requires knowledge of the energetic parameters of the transition state.
By measuring the rate constants of solvolysis at various temperatures, one can construct an Arrhenius plot to determine the activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These values provide critical information about the energy barrier and the degree of order in the transition state. For example, a highly negative ΔS‡ is often indicative of an associative, bimolecular mechanism. This crucial experimental data for this compound is absent from the current body of scientific literature.
Linear Free Energy Relationships (LFERs) in Reactivity Studies
Linear Free Energy Relationships (LFERs) are powerful tools for elucidating reaction mechanisms by correlating rate constants with substituent parameters. The Grunwald-Winstein equation is a widely used LFER for studying solvolysis reactions. While specific Grunwald-Winstein analysis for this compound is not extensively documented in publicly available literature, the behavior of analogous compounds, such as substituted phenyl chloroformates, provides a strong basis for understanding its reactivity. nih.gov
The solvolysis of phenyl chloroformates has been shown to proceed via different mechanisms depending on the solvent and the substituents on the phenyl ring. nih.gov These reactions are often analyzed using the extended Grunwald-Winstein equation:
log(k/k₀) = lNT + mYCl
where:
k is the rate constant for the solvolysis in a given solvent.
k₀ is the rate constant for the solvolysis in the reference solvent (80% ethanol/20% water).
l is the sensitivity of the solvolysis to the solvent nucleophilicity (NT).
m is the sensitivity of the solvolysis to the solvent ionizing power (YCl).
For many phenyl chloroformates, the reaction proceeds through an addition-elimination mechanism, which is characterized by a high sensitivity to solvent nucleophilicity (l > 1.0) and a moderate sensitivity to solvent ionizing power (m ≈ 0.5). mdpi.com However, for substrates that can stabilize a carbocation, an ionization mechanism (SN1) may be favored, which would be reflected in a lower l value and a higher m value.
The ortho-methylthio group in this compound is expected to influence the reaction mechanism through both electronic and steric effects. Electronically, the sulfur atom can act as an electron-donating group through resonance, which could stabilize a developing positive charge in an ionization pathway. Sterically, the ortho group can hinder the approach of the nucleophile in an addition-elimination mechanism.
Considering the behavior of 2-methoxyphenyl chloroformate, a structurally similar compound, it is plausible that this compound also exhibits a mechanism that is highly dependent on the solvent system. nih.gov In nucleophilic solvents, an addition-elimination pathway is likely to be dominant. In solvents with high ionizing power and low nucleophilicity, a shift towards an ionization mechanism may be observed.
To illustrate the application of LFERs in studying related compounds, the following table presents data for the solvolysis of various substituted phenyl chloroformates.
| Compound | l | m | Proposed Mechanism |
| Phenyl Chloroformate | 1.66 | 0.56 | Addition-Elimination mdpi.com |
| 4-Methoxyphenyl Chloroformate | - | - | Addition-Elimination nih.gov |
| 4-Nitrophenyl Chloroformate | - | - | Addition-Elimination nih.gov |
| 2-Methoxyphenyl Chloroformate | - | - | Solvent Dependent nih.gov |
Data for specific l and m values for all compounds are not consistently available in the provided search results, hence the placeholder. The proposed mechanisms are based on extensive studies of these compounds. nih.govmdpi.com
Electrophilic Reactivity Profiles
The carbonyl carbon of the chloroformate group is highly electrophilic, making it susceptible to attack by various nucleophiles. The reactivity of this center is modulated by the electronic properties of the attached phenoxy group.
The electrophilic nature of the chloroformate group allows it to react with π-systems, such as aromatic rings, in Friedel-Crafts type reactions. However, these reactions are not as common for chloroformates as they are for acyl chlorides due to the resonance stabilization provided by the phenoxy oxygen, which reduces the electrophilicity of the carbonyl carbon.
Halogen exchange reactions, such as the Finkelstein reaction, typically involve the conversion of an alkyl or acyl halide to another halide by treatment with a salt of the desired halide. researchgate.net In the context of this compound, a halogen exchange would involve the substitution of the chlorine atom.
While there is no specific literature detailing halogen exchange reactions on this compound itself, the principles of nucleophilic acyl substitution suggest that such a reaction is feasible. The reaction would proceed via an addition-elimination mechanism, where a halide ion (e.g., F⁻, Br⁻, I⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon.
The success of such a reaction would depend on several factors, including the nucleophilicity of the incoming halide, the nature of the solvent, and the stability of the leaving group. For instance, the conversion of the chloroformate to a fluoroformate could potentially be achieved using a fluoride (B91410) salt in an aprotic polar solvent. It has been noted that the cleavage of tertiary amines with phenyl chloroformate can be influenced by the presence of salts like lithium iodide, suggesting the potential for halide interaction at the reaction center. rsc.org
The general scheme for a halogen exchange reaction would be:
R-OCOCl + M⁺X⁻ → R-OCOX + M⁺Cl⁻
where R is the 2-(methylthio)phenyl group and X is another halogen. The equilibrium of this reaction would be driven by the relative nucleophilicities of the halides and the solubility of the resulting metal chloride salt.
Applications in Advanced Organic Synthesis and Chemical Transformations
Introduction of Carbamate (B1207046) Moieties
Carbamates are a crucial functional group in organic chemistry, most notably as protecting groups for amines and as structural components in numerous biologically active compounds. 2-(Methylthio)phenyl Chloroformate provides a reliable route for the synthesis of aryl carbamates.
Aminolysis Reactions for Carbamate Synthesis
The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding N-aryl carbamates. wikipedia.orgnih.gov The mechanism involves a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, typically neutralized by a base added to the reaction mixture, to produce the stable carbamate product and a salt. wikipedia.org
The general reaction is as follows: R₂NH + ClCO-O-C₆H₄-SMe → R₂N-CO-O-C₆H₄-SMe + HCl
The presence of the ortho-methylthio group modulates the reactivity of the chloroformate. It has been noted that this group can reduce the compound's reactivity compared to the unsubstituted phenyl chloroformate, a feature that can enhance stability and selectivity in complex syntheses, making it suitable for reactions that may require longer durations. vulcanchem.com
Table 1: Aminolysis Reaction for Carbamate Formation
| Reactant | Nucleophile | Product |
|---|
Utility in Peptide Coupling Reagents via Mixed Anhydrides
In the intricate field of peptide synthesis, the formation of an amide (peptide) bond between two amino acids must be efficient and minimize side reactions, particularly racemization. The mixed anhydride (B1165640) method is a cornerstone technique for activating the carboxyl group of an N-protected amino acid, and aryl chloroformates are key reagents in this process. wikipedia.org
This compound can be used to activate an N-protected amino acid. In this two-step process, the chloroformate first reacts with the carboxylic acid of a protected amino acid in the presence of a tertiary amine base. This reaction forms a highly reactive mixed carboxylic-carbonic anhydride. wikipedia.org This activated intermediate is not isolated but is immediately reacted with the free amino group of a second amino acid (or peptide ester), leading to the formation of a new peptide bond and releasing the 2-(methylthio)phenol (B87076) and carbon dioxide as byproducts.
Table 2: Peptide Bond Formation via Mixed Anhydride Method
| Step | Reactants | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Activation | N-protected amino acid, this compound, Base | Mixed carboxylic-carbonic anhydride | Activation of the carboxyl group |
Carbonate Ester Formation
Analogous to carbamate synthesis, this compound is an excellent reagent for the synthesis of carbonate esters, which are important intermediates in organic synthesis and building blocks for polymers.
Alcoholysis Reactions
The reaction of this compound with an alcohol or phenol (B47542) is termed alcoholysis and results in the formation of a mixed diaryl or alkyl aryl carbonate ester. vulcanchem.com The mechanism mirrors that of aminolysis, with the oxygen atom of the alcohol acting as the nucleophile. wikipedia.org The reaction is typically carried out in an inert solvent and in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the hydrogen chloride (HCl) byproduct.
The general reaction proceeds as follows: R-OH + ClCO-O-C₆H₄-SMe → R-O-CO-O-C₆H₄-SMe + HCl
This transformation is valuable for introducing a carbonate bridge between two different molecular fragments.
Synthesis of Polycarbonate Precursors
Polycarbonates are a significant class of thermoplastics known for their strength and transparency. The synthesis of these polymers often involves the reaction of a diol with a phosgene (B1210022) equivalent. This compound can serve as a valuable monomer or crosslinking agent in the synthesis of specialized polycarbonates. vulcanchem.com When reacted with a diol (a molecule with two hydroxyl groups), both ends of the diol can be acylated to form a dicarbonate (B1257347) monomer. This monomer can then undergo polymerization to form a polycarbonate chain.
Furthermore, the incorporation of the sulfur-containing 2-(methylthio)phenyl group into the polymer backbone can enhance specific properties of the resulting material, such as its thermal stability. vulcanchem.com
Dehydrating Agent in Functional Group Transformations
Information regarding the use of this compound specifically as a dehydrating agent for functional group transformations is not well-documented in the reviewed scientific literature. The primary reactivity of chloroformates is as acylating agents, and they readily react with water, which is contrary to the function of a typical dehydrating agent. noaa.govnih.govinchem.org
Conversion of Amides to Nitriles
The dehydration of primary amides to nitriles is a fundamental transformation in organic synthesis. While various dehydrating agents are known, the use of chloroformates offers a mild and efficient alternative. Phenyl chloroformate, a related compound, has been demonstrated to convert primary amides to nitriles in high yields at room temperature in the presence of pyridine. The proposed mechanism involves the initial activation of the amide by the chloroformate, followed by an elimination reaction to furnish the nitrile.
While direct studies on this compound for this specific transformation are not extensively documented in readily available literature, the established reactivity of phenyl chloroformate suggests a similar pathway. The methylthio group is expected to influence the reaction rate and substrate scope due to its electronic and steric effects. organic-chemistry.org The general reaction is as follows:
R-CONH₂ + C₈H₇ClO₂S → R-CN + CO₂ + 2-(methylthio)phenol + HCl
Further research would be beneficial to fully elucidate the specific advantages and limitations of this compound in this application.
Role in Protecting Group Strategies
Protecting groups are indispensable in multi-step organic synthesis to mask reactive functional groups. Chloroformates are widely used for the protection of amines and alcohols, forming carbamates and carbonates, respectively.
Protecting Group Introduction for Amines and Alcohols
This compound serves as a reagent for the introduction of the 2-(methylthio)phenoxycarbonyl protecting group for amines and alcohols. The reaction proceeds via a nucleophilic acyl substitution, where the amine or alcohol attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion. vulcanchem.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The resulting 2-(methylthio)phenyl carbamates and carbonates exhibit stability under various reaction conditions, making them suitable for complex synthetic sequences. vulcanchem.com
Table 1: Introduction of the 2-(Methylthio)phenoxycarbonyl Protecting Group
| Functional Group | Reactant | Product |
|---|---|---|
| Primary/Secondary Amine | R¹R²NH | R¹R²NCOOC₆H₄SMe |
Deprotection Methodologies
The removal of the 2-(methylthio)phenoxycarbonyl group can be achieved under specific conditions, allowing for the timely unmasking of the protected amine or alcohol.
For 2-(methylthio)phenyl carbamates , various deprotection methods have been developed for related carbamate systems, which are expected to be applicable here. These include:
Nucleophilic Acyl Substitution: A common method involves the use of nucleophiles to cleave the carbamate bond. For instance, treatment with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in N,N-dimethylacetamide has been shown to be effective for the deprotection of various carbamates. organic-chemistry.orgnih.govresearchgate.net
Fluoride-Ion-Mediated Cleavage: Tetra-n-butylammonium fluoride (B91410) (TBAF) in an appropriate solvent can also be employed for the cleavage of certain carbamates. organic-chemistry.org
For 2-(methylthio)phenyl carbonates , deprotection can be accomplished through methods such as:
Basic Hydrolysis: Treatment with a base like sodium hydroxide (B78521) or potassium carbonate can hydrolyze the carbonate to release the alcohol. mdpi.com
Reductive Cleavage: In some cases, reductive conditions can be employed to cleave the carbonate group.
The choice of deprotection method will depend on the specific substrate and the compatibility of other functional groups present in the molecule.
Synthesis of Sulfur-Containing Organic Frameworks
The presence of a sulfur atom in this compound makes it a valuable precursor for the synthesis of various sulfur-containing organic molecules, particularly heterocyclic systems.
Integration into Heterocyclic Ring Systems
While direct, widespread applications of this compound in the synthesis of a broad range of sulfur heterocycles are not extensively reported, its structural features suggest potential utility in specific cyclization reactions. For instance, related sulfur-containing compounds can undergo intramolecular cyclization to form fused heterocyclic systems. The reactivity of the chloroformate group could be harnessed to initiate or participate in such cyclization cascades.
Functionalization of Thioether-Containing Scaffolds
The inherent thioether linkage in this compound provides a handle for further functionalization. Thioethers are known to coordinate with transition metals, enabling directed C-H activation and functionalization at positions ortho or meta to the thioether group. nih.gov While specific examples utilizing this compound in this context are not prominent in the literature, the principle suggests that the methylthio group could be used to direct the introduction of other functionalities onto the aromatic ring, thereby creating more complex and diverse molecular scaffolds. This approach opens up possibilities for creating novel sulfur-containing compounds with potential applications in materials science and medicinal chemistry.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phenyl Chloroformate |
| 2-(methylthio)phenol |
| 2-(methylthio)phenyl carbamate |
| 2-(methylthio)phenyl carbonate |
| 2-mercaptoethanol |
| potassium phosphate |
| N,N-dimethylacetamide |
| Tetra-n-butylammonium fluoride |
| sodium hydroxide |
Analytical Methodologies and Derivatization Strategies in Research
Sample Derivatization for Enhanced Chromatographic Analysis
Derivatization is a process that chemically modifies a compound to produce a new compound with properties that are more suitable for a given analytical technique. For chromatographic methods, this often involves increasing the volatility, thermal stability, or detectability of the analyte. Chloroformates, in general, are effective derivatizing agents. researchgate.netresearchgate.net
Application in Liquid Chromatography-Mass Spectrometry (LC-MS)
In liquid chromatography-mass spectrometry, derivatization is employed to improve the ionization efficiency and chromatographic retention of analytes. e-b-f.eu While LC-MS can analyze a broader range of compounds directly compared to GC-MS, derivatization can significantly enhance sensitivity, especially for low-abundance analytes. nih.govnih.gov
The reaction of 2-(Methylthio)phenyl Chloroformate with target molecules introduces a phenyl group with a methylthio substituent. This modification can increase the hydrophobicity of the analyte, leading to better retention on reversed-phase LC columns. More importantly, the introduced moiety can enhance the compound's ability to be ionized in the mass spectrometer's source, leading to a stronger signal and lower detection limits. e-b-f.eu For example, derivatization strategies are crucial for the analysis of challenging analytes like vitamin D metabolites, where various reagents are used to increase response factors and improve separation. nih.gov The derivatization process for LC-MS often involves dissolving the dried sample in a suitable solvent, adding the derivatizing reagent, and incubating for a specific time before analysis. nih.gov
Spectroscopic Analysis of Reaction Products
Following derivatization, spectroscopic techniques are essential for confirming the structure of the newly formed derivatives and for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Studies of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. When this compound reacts with an analyte, the resulting derivative will have a unique NMR spectrum. The signals in the ¹H and ¹³C NMR spectra can be assigned to the specific protons and carbons of the 2-(methylthio)phenyl group and the original analyte, confirming the success of the derivatization reaction.
For example, in the ¹H NMR spectrum, the aromatic protons of the phenyl ring and the protons of the methylthio group of the derivatizing agent would appear at characteristic chemical shifts. The chemical shifts of the protons on the original analyte molecule might also be altered due to the proximity of the new functional group, providing further structural information. mdpi.com Similarly, the ¹³C NMR spectrum will show characteristic signals for the carbons of the 2-(methylthio)phenyl moiety, including the carbonyl carbon of the former chloroformate group. chemicalbook.com Theoretical calculations can also be employed to predict NMR chemical shifts, which can then be compared with experimental data to confirm the structure of the derivatives. mdpi.comnih.gov
Infrared (IR) and Raman Spectroscopic Investigations
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules and are particularly useful for identifying functional groups. The derivatization of an analyte with this compound results in the formation of a carbonate, carbamate (B1207046), or thiocarbonate linkage. These functional groups have characteristic absorption bands in the IR spectrum.
For instance, the strong carbonyl (C=O) stretching vibration of the newly formed ester or carbamate group would be a key diagnostic peak. Its exact position in the spectrum can provide clues about the electronic environment of the carbonyl group. The presence of the C-S stretching vibration from the methylthio group would also be observable. By comparing the IR or Raman spectrum of the derivative with that of the starting materials, the formation of the desired product can be confirmed. Computational methods can also be used to calculate the vibrational frequencies of the derivatized molecules, aiding in the interpretation of the experimental spectra. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule. For 2-(Methylthio)phenyl Chloroformate, these calculations would provide insights into its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.comnumberanalytics.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile. For this compound, the HOMO would likely be localized on the electron-rich sulfur atom and the phenyl ring, while the LUMO would be centered on the electrophilic carbonyl carbon of the chloroformate group. The energy gap between the HOMO and LUMO would be a measure of the molecule's kinetic stability.
A hypothetical data table for the frontier molecular orbitals of this compound, which would be generated from quantum chemical calculations, is presented below.
| Orbital | Energy (eV) | Description |
| HOMO | (Data Not Available) | Highest Occupied Molecular Orbital |
| LUMO | (Data Not Available) | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | (Data Not Available) | Energy difference between HOMO and LUMO |
The distribution of electron density within a molecule is fundamental to understanding its polarity and how it interacts with other molecules. researchgate.net An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. libretexts.orgyoutube.com For this compound, regions of negative potential (typically colored red) would be expected around the oxygen and chlorine atoms, indicating areas prone to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms and the carbonyl carbon, highlighting sites for nucleophilic attack.
A hypothetical data table for the partial atomic charges on key atoms of this compound, derived from methods like Natural Bond Orbital (NBO) analysis, is shown below.
| Atom | Partial Charge (a.u.) |
| Carbonyl Carbon | (Data Not Available) |
| Carbonyl Oxygen | (Data Not Available) |
| Chlorine | (Data Not Available) |
| Sulfur | (Data Not Available) |
Computational Modeling of Reaction Pathways
Computational modeling allows for the investigation of reaction mechanisms in detail, including the identification of transition states and the calculation of reaction energy profiles.
For any reaction involving this compound, such as its reaction with a nucleophile, computational methods can be used to locate the transition state structure. This is the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational analysis. The geometry and electronic structure of the transition state provide crucial information about the reaction mechanism.
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile reveals the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction. For the nucleophilic acyl substitution on this compound, a stepwise mechanism involving a tetrahedral intermediate is plausible.
Solvation Models in Mechanistic Predictions
The solvent in which a reaction is carried out can have a profound effect on its mechanism and rate. Computational solvation models, both implicit (treating the solvent as a continuum) and explicit (including individual solvent molecules), are used to account for these effects. For reactions of this compound, the choice of solvent would influence the stability of charged intermediates and transition states. For instance, polar protic solvents would be expected to stabilize the leaving chloride ion in a nucleophilic substitution reaction. The solvolysis of the related phenyl chloroformate has been shown to be sensitive to solvent effects, proceeding via an addition-elimination mechanism. mdpi.com
Implicit and Explicit Solvent Interactions
The choice between an implicit and explicit solvent model is a fundamental decision in the computational study of a solute, as it balances computational cost with the level of detail in describing solute-solvent interactions. wikipedia.org
Implicit Solvent Models
Implicit solvent models, also known as continuum models, treat the solvent as a continuous medium with average properties, such as a dielectric constant, rather than as individual molecules. wikipedia.orgacs.org This approach significantly reduces the number of atoms in the calculation, making it computationally efficient. researchgate.net Common implicit solvent models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and Generalized Born (GB) models. acs.orgnih.gov
These models are effective for estimating the Gibbs free energy of solvation and can provide a reasonable description of the solvent's bulk electrostatic effects on the solute. wikipedia.org For this compound, an implicit model could be used to predict its stability in various organic solvents or water, which is crucial for understanding its reactivity in different chemical environments. However, a key limitation of implicit models is their inability to capture specific, local interactions like hydrogen bonding or the detailed structure of the solvent shell immediately surrounding the solute molecule. wikipedia.orgacs.org
Explicit Solvent Models
In contrast, explicit solvent models represent individual solvent molecules in the simulation. fiveable.me This method provides a more physically realistic and detailed description of the solute's immediate environment. wikipedia.org Molecular dynamics (MD) simulations often employ explicit solvent models to study the dynamic behavior of a solute over time, including conformational changes and the formation and breaking of intermolecular bonds. acs.orgacs.org
For this compound, an explicit solvent simulation would involve placing the molecule in a box of solvent molecules (e.g., water, ethanol, or acetone) and calculating the forces between all atoms. This allows for the direct observation of how solvent molecules arrange themselves around the phenyl ring, the methylthio group, and the reactive chloroformate group. It can also reveal the role of specific solvent molecules in stabilizing transition states during a reaction, such as a solvolysis reaction. nih.gov While highly detailed, explicit solvent simulations are computationally demanding due to the large number of particles involved. researchgate.net
Hybrid QM/MM Models
A compromise between these two extremes is offered by hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. fiveable.me In this approach, the chemically active part of the system, such as the reacting solute, is treated with high-accuracy quantum mechanics, while the surrounding solvent is treated with a more computationally efficient molecular mechanics force field (explicitly) or a continuum model (implicitly). wikipedia.orgfiveable.me This allows for the accurate modeling of chemical reactions in solution while keeping the computational cost manageable. For instance, the hydrolysis of this compound could be studied by treating the chloroformate group and a few nearby water molecules with QM, and the rest of the solvent with MM.
Research Findings
While direct computational studies on this compound are sparse, extensive research on related compounds like phenyl chloroformate and other aryl chloroformates provides valuable insights. mdpi.commdpi.comnih.gov Experimental studies on the solvolysis of these compounds often use the extended Grunwald-Winstein equation to analyze solvent effects, which can be correlated with computational findings. mdpi.com For example, computational studies on similar molecules have helped to elucidate whether the reaction proceeds through an addition-elimination mechanism or an ionization (SN1) pathway, and how the solvent polarity and nucleophilicity influence the preferred pathway. nih.govbeilstein-journals.org Density Functional Theory (DFT) calculations, often combined with an implicit solvent model, are a common tool for investigating reaction mechanisms and transition state energies. core.ac.uknih.gov
The table below summarizes the key differences between implicit and explicit solvent models, which would be central to any computational investigation of this compound.
| Feature | Implicit Solvent Models | Explicit Solvent Models |
| Solvent Representation | Continuous medium with bulk properties (e.g., dielectric constant). | Individual, discrete solvent molecules. |
| Computational Cost | Low to moderate. | High. |
| Level of Detail | Averages out specific local interactions. | Captures specific solute-solvent interactions (e.g., hydrogen bonds). fiveable.me |
| Primary Use Cases | Calculation of solvation free energies, initial screening of solvent effects. acs.org | Studying reaction dynamics, solvent structure, and specific intermolecular interactions. acs.org |
| Common Methods | PCM, SMD, GB. acs.orgnih.gov | Molecular Dynamics (MD), Monte Carlo (MC) simulations. |
| Limitations | Fails to account for local fluctuations in solvent density. wikipedia.org | Computationally expensive, requires careful parameterization. wikipedia.org |
Derivatives, Analogs, and Structure Reactivity Relationship Studies
Systemic Modification of the Phenyl Ring Substituents
The substituents on the phenyl ring are primary determinants of the chloroformate's reactivity. Both their electronic influence and their physical bulk play critical roles.
The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.org For phenyl chloroformates, the reaction's sensitivity to these effects is captured by the reaction constant (ρ). Studies on the solvolysis and aminolysis of various substituted phenyl chloroformates consistently show positive ρ values, indicating that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. rsc.orgrsc.org This is because electron-withdrawing groups stabilize the negative charge that develops in the transition state of the nucleophilic attack on the carbonyl carbon. wikipedia.org
The 2-methylthio (–SMe) group is generally considered to be a weak electron-donating group through resonance, while also exerting a mild inductive electron-withdrawing effect. Its net effect can be context-dependent. In the case of 2-(Methylthio)phenyl Chloroformate, the electron-donating nature of the methylthio group is expected to slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl chloroformate. vulcanchem.com This deactivation leads to slower reaction rates in nucleophilic substitution reactions. vulcanchem.com
Table 1: Hammett Equation Data for Phenyl Chloroformate Reactions
| Reaction Type | Reaction Constant (ρ) | Interpretation | Reference |
|---|---|---|---|
| Spontaneous Hydrolysis | > 0 | Reaction is sensitive to substituents; negative charge builds in the transition state. | rsc.org |
| Pyridine (B92270) Catalysed Hydrolysis | > 0 | Similar sensitivity to spontaneous hydrolysis, indicating a related mechanism. | rsc.org |
This table presents generalized data for substituted phenyl chloroformates to illustrate the principles applicable to the 2-methylthio derivative.
The placement of the methylthio group at the ortho position introduces significant steric hindrance around the chloroformate functional group. This steric bulk can impede the approach of nucleophiles, potentially slowing down the reaction rate or favoring attack by smaller, less-hindered nucleophiles. vulcanchem.com For reactions that proceed through a crowded transition state, such as an associative SN2-type mechanism, this steric clash can be particularly impactful. psu.edu In some cases, the steric hindrance from the ortho-methylthio group may necessitate harsher reaction conditions, such as heating or the use of a catalytic base, to achieve efficient conversion. vulcanchem.com
Influence of Chalcogen Substitution on Chloroformate Reactivity
Replacing the oxygen atoms in the chloroformate moiety with sulfur, a heavier chalcogen, leads to profound changes in reactivity and reaction mechanisms. nih.govrsc.org
The reactivity of chloroformates and their sulfur analogs varies significantly. Phenyl chloroformate (PhOCOCl) typically reacts via an addition-elimination pathway. nih.gov When one of the oxygens is replaced by sulfur, two isomers are possible: the chlorothioformate (PhSCOCl) and the chlorothionoformate (PhOCSCl). Replacing both oxygens gives the chlorodithioformate (PhSCSCl).
Studies show that phenyl chlorothioformate (PhSCOCl) and phenyl chlorothionoformate (PhOCSCl) exhibit remarkably similar reaction rates. nih.gov However, their reactivity and the operative mechanism are highly dependent on the solvent. In ethanol-water mixtures, an addition-elimination pathway is favored, whereas in solvents with higher ionizing power, like aqueous fluoroalcohols, an ionization (SN1-type) mechanism becomes dominant. nih.gov At the other end of the spectrum, phenyl chlorodithioformate (PhSCSCl) reacts almost exclusively through an ionization pathway across a wide range of solvents. nih.gov This trend towards an ionization mechanism is attributed to the greater ability of sulfur to stabilize a positive charge compared to oxygen. nih.govlibretexts.org
Table 2: Reactivity and Mechanistic Trends of Phenyl Chloroformate and its Sulfur Analogs
| Compound | Formula | Dominant Mechanism (Non-ionizing Solvents) | Dominant Mechanism (Ionizing Solvents) | Reference |
|---|---|---|---|---|
| Phenyl Chloroformate | PhOCOCl | Addition-Elimination | Addition-Elimination | nih.gov |
| Phenyl Chlorothionoformate | PhOCSCl | Addition-Elimination | Ionization (SN1) | nih.gov |
| Phenyl Chlorothioformate | PhSCOCl | Addition-Elimination | Ionization (SN1) | nih.gov |
The fundamental difference in electronegativity and polarizability between oxygen and sulfur drives the observed mechanistic divergence. Oxygen's high electronegativity makes the carbonyl carbon of a standard chloroformate highly electrophilic and susceptible to nucleophilic attack (addition-elimination).
Conversely, sulfur is less electronegative and more polarizable, making it better at stabilizing an adjacent carbocation. libretexts.org This property facilitates the SN1-type ionization pathway observed for chlorothioformates and especially for chlorodithioformates. nih.gov In these molecules, the C-Cl bond can cleave to form a resonance-stabilized cation, where the positive charge is delocalized onto the sulfur atom(s). nih.gov For this compound, while it is an oxygen-based chloroformate, the presence of the ortho-sulfur atom from the methylthio group could potentially influence the reaction mechanism through neighboring group participation or through-space electronic effects, although this is less common than the direct substitution on the chloroformate core.
Synthesis and Reactivity of Related Organosulfur Chloroformates
The synthesis of aryl chloroformates, including sulfur-containing derivatives, typically involves the reaction of the corresponding phenol (B47542) or thiophenol with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). vulcanchem.comchemicalbook.com For instance, this compound is synthesized from 2-(methylthio)phenol (B87076) and phosgene. vulcanchem.com
The synthesis of related chlorothionoformates can be achieved using phenyl chlorothionoformate as a reagent. It reacts with amines to produce isothiocyanates, demonstrating its utility in synthesizing other organosulfur compounds. researchgate.netorganic-chemistry.org These reactions can be performed as a one-pot synthesis for certain substrates or as a two-step process for a broader range of amines, including those that are electron-deficient. organic-chemistry.org The reactivity of these organosulfur chloroformates is central to their application as intermediates in organic synthesis. niscpr.res.in For example, chlorothioformates (RSCOCl) and chlorodithioformates (RSCSCl) are known to react via SN1 mechanisms, particularly with electron-donating R groups that can stabilize the resulting cation. cdnsciencepub.com
S-Alkyl and S-Aryl Chlorothioformates
S-Alkyl and S-aryl chlorothioformates, with the general structure R-S-C(O)Cl, are important intermediates in organic synthesis.
Synthesis:
The traditional synthesis of S-alkyl chlorothioformates involves the reaction of a thiol with phosgene. However, due to the hazardous nature of both reactants, alternative methods have been developed. A notable method circumvents the need to handle thiols directly by using S-alkyl O-ethyl xanthates as starting materials. These xanthates react with a Vilsmeier reagent, generated in situ, to produce S-alkyl chlorothioformates in good yields. google.comnih.gov
The synthesis of S-aryl chlorothioformates can be achieved through the Newman-Kwart rearrangement. This process involves the thermal rearrangement of an O-aryl chlorothionoformate (Ar-O-C(S)Cl) to the isomeric S-aryl chlorothioformate (Ar-S-C(O)Cl). The O-aryl chlorothionoformate precursor is synthesized from a phenol and thiophosgene (B130339). google.com
Reactivity:
S-Alkyl and S-aryl chlorothioformates are reactive acylating agents. The carbonyl carbon is electrophilic and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding thiocarbonates, thiocarbamates, and dithiocarbonates. The reactivity can be influenced by the nature of the alkyl or aryl group attached to the sulfur atom.
| Starting Material | Reagent(s) | Product Class | Reference |
| Thiol (R-SH) | Phosgene (COCl₂) | S-Alkyl/S-Aryl Chlorothioformate | google.com |
| S-Alkyl O-Ethyl Xanthate | Vilsmeier Reagent | S-Alkyl Chlorothioformate | google.comnih.gov |
| O-Aryl Chlorothionoformate | Heat (Rearrangement) | S-Aryl Chlorothioformate | google.com |
O-Alkyl and O-Aryl Chlorothionoformates
Isomeric to the chlorothioformates are the O-alkyl and O-aryl chlorothionoformates, which possess the general structure R-O-C(S)Cl. These compounds are distinguished by the presence of a thiocarbonyl (C=S) group.
Synthesis:
The primary method for synthesizing O-aryl chlorothionoformates involves the reaction of a phenol with thiophosgene (CSCl₂) in the presence of a base. google.com Similarly, O-alkyl chlorothionoformates can be prepared from the corresponding alcohol and thiophosgene. Thiophosgene serves as a key reagent for introducing the thiocarbonyl chloride moiety. researchgate.net
Structure-Reactivity Relationship:
The replacement of the carbonyl oxygen in a chloroformate with sulfur to form a chlorothionoformate significantly alters the molecule's reactivity. Studies on the hydrolysis of these two classes of compounds have shown that both O-aryl chlorothionoformates and their S-aryl chlorothioformate isomers react at remarkably similar rates under certain conditions. nih.gov
However, the mechanism of reaction can differ. For instance, the hydrolysis of O-alkyl chlorothionoformates is suggested to proceed via an SN1 mechanism, where the rate is enhanced by electron-donating alkyl groups. acs.org In their reactions with amines, O-aryl chlorothionoformates have been proposed to react through either a stepwise mechanism involving a zwitterionic tetrahedral intermediate or a concerted pathway, depending on the specific reactants and conditions. nih.gov These compounds are also valuable synthetic intermediates, used in the preparation of thiocarbonate esters and for the dealkylation of tertiary amines. nih.gov
| Starting Material | Reagent(s) | Product Class | Reference |
| Phenol (ArOH) | Thiophosgene (CSCl₂) | O-Aryl Chlorothionoformate | google.com |
| Alcohol (ROH) | Thiophosgene (CSCl₂) | O-Alkyl Chlorothionoformate | researchgate.net |
Development of Novel Reagents Based on this compound Scaffold
The 2-(methylthio)phenyl moiety, the core of this compound, has served as a foundational structure for the development of more complex and functionally diverse chemical entities. Research in this area has focused on leveraging the inherent reactivity of this scaffold to construct novel heterocyclic systems and organophosphorus compounds.
A significant application of this scaffold is in the synthesis of thiochromones, a class of sulfur-containing heterocycles with various biological activities. For example, [2-(methylthio)phenyl]alkynones, which can be derived from 2-(methylthio)phenol, undergo ICl-initiated cyclization to afford 3-iodothioflavones in high yields. researchgate.net This demonstrates how the core structure can be elaborated into a more complex heterocyclic system.
Furthermore, the 2-(methylthio)phenyl scaffold has been instrumental in the development of novel organophosphorus compounds. In a notable transformation, 2-methylthiolated phenylalkynones react with secondary phosphine (B1218219) oxides via a photoinduced cobaloxime-catalyzed radical phosphinylation and cyclization. acs.org This reaction produces a diverse range of phosphorylated thiochromones, highlighting the utility of the scaffold in creating compounds that merge a heterocyclic core with a phosphorus-containing functional group. acs.orgmdpi.com These novel phosphine ligands have potential applications in catalysis.
Another synthetic strategy involves the cross-coupling of 2-sulfinyl-thiochromones (derived from the 2-(methylthio)phenyl scaffold) with arylboronic acids. acs.org This palladium-catalyzed reaction provides an efficient route to 2-aryl-4H-thiochromen-4-ones, also known as thioflavones, further expanding the library of accessible compounds from this versatile structural motif. nih.govacs.org
| Precursor Scaffold | Reaction Type | Product Class | Reference |
| [2-(Methylthio)phenyl]alkynone | ICl-initiated cyclization | 3-Iodothioflavones | researchgate.net |
| 2-Methylthiolated phenylalkynone | Radical phosphinylation/cyclization | Phosphorylated thiochromones | acs.org |
| 2-Sulfinyl-thiochromone | Palladium-catalyzed cross-coupling | 2-Aryl-4H-thiochromen-4-ones (Thioflavones) | acs.org |
Future Research Directions and Emerging Trends
Integration with Flow Chemistry and Continuous Processing
The transition from traditional batch processing to continuous flow chemistry represents a major paradigm shift in chemical manufacturing, offering improved safety, efficiency, and scalability. For chloroformates, which often involve hazardous reagents like phosgene (B1210022), continuous processing offers substantial advantages.
Future research is actively exploring the adaptation of chloroformate synthesis, including that of 2-(Methylthio)phenyl Chloroformate, to continuous flow reactors. google.com These systems allow for the in situ generation and immediate consumption of hazardous intermediates, minimizing the risks associated with their storage and handling. kobe-u.ac.jp Patents describe methods for the continuous production of various chloroformates with high purity and yield by reacting an alcohol with phosgene in a concurrent flow process. google.com
Continuous Thin Film Reactors (CTFR) are also being investigated. In a CTFR, liquid reactants meet gaseous reactants at the top of the reactor, initiating an immediate and exothermic reaction. The heat is continuously removed, and the final chloroformate product is collected at the other end. This method boasts a high surface-to-volume ratio, leading to instantaneous reactions without the need for solvents or agitation. quickcompany.in
Microchannel reactors are another promising avenue, where solutions of reagents are mixed and reacted continuously. epo.orgepo.org This approach has been explored for producing bischloroformate compounds and can be adapted for this compound, potentially using safer phosgene alternatives like triphosgene (B27547). epo.orgepo.org The primary benefits of flow chemistry in this context are the enhanced control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved purity, and a significantly better safety profile. google.com
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes of hazardous materials. | Improved safety through small reaction volumes and in situ generation of hazardous species. kobe-u.ac.jp |
| Heat Transfer | Often inefficient, leading to potential temperature gradients and side reactions. | Highly efficient, allowing for precise temperature control. quickcompany.in |
| Scalability | Scaling up can be complex and may require significant process redesign. | More straightforward scalability by extending operational time or using parallel reactors. |
| Product Purity | May require extensive purification steps. | Often yields products of higher purity due to better reaction control. google.com |
| Reaction Time | Typically longer reaction cycles. | Significantly shorter reaction times. google.com |
Green Chemistry Approaches in Synthesis and Application
Green chemistry principles are increasingly influencing the synthesis and application of chemical compounds, aiming to reduce the environmental impact of chemical processes. For this compound, this involves two main areas: the use of safer reagents and the development of more sustainable reaction conditions.
The traditional synthesis of chloroformates relies on the highly toxic phosgene gas. kobe-u.ac.jp A significant trend in green chemistry is the replacement of phosgene with safer, easier-to-handle alternatives like diphosgene (a liquid) or triphosgene (a stable crystalline solid). kobe-u.ac.jpvulcanchem.com Research has demonstrated that using triphosgene (bis(trichloromethyl)carbonate or BTC) can lead to improved yields and represents a safer synthetic route. researchgate.net
Another green approach is the development of "photo-on-demand" synthesis. This method can generate phosgene in situ from chloroform (B151607) via a photochemical reaction, which is then immediately consumed. This avoids the need to store or transport large quantities of toxic gas. kobe-u.ac.jp
Future research will also likely focus on:
Alternative Solvents: Exploring the use of greener solvents to replace chlorinated hydrocarbons like dichloromethane, which are commonly used in these reactions. vulcanchem.com
Catalysis: Developing more efficient catalysts that can promote the reaction with higher atom economy and under milder conditions. Some studies have shown that sodium hydroxide (B78521) can be a better catalyst than pyridine (B92270) for the preparation of certain aryl chloroformates. researchgate.net
Energy Efficiency: Investigating energy-efficient synthetic methods, such as microwave-assisted reactions, which have shown promise in improving the efficiency of other chloroformate syntheses. ontosight.ai
| Green Chemistry Approach | Description | Benefit for this compound Synthesis |
| Phosgene Alternatives | Using safer reagents like triphosgene (BTC) or diphosgene. kobe-u.ac.jpresearchgate.net | Reduces handling hazards associated with highly toxic phosgene gas. vulcanchem.com |
| Photo-on-Demand Synthesis | In situ generation of phosgene from chloroform using UV light. kobe-u.ac.jp | Minimizes risk by producing the hazardous reagent only as needed. |
| Greener Solvents | Replacing traditional chlorinated solvents with more environmentally benign alternatives. ontosight.ai | Reduces the environmental footprint of the manufacturing process. |
| Improved Catalysis | Utilizing more effective and recyclable catalysts. researchgate.net | Increases reaction efficiency and reduces waste. |
Expanding Scope in Complex Molecule Synthesis
This compound serves as a valuable reagent in organic synthesis, primarily as a protecting group for amines and alcohols or as an activating agent. Its unique electronic and steric properties, conferred by the methylthio group, allow for selective reactions and enhanced stability compared to simpler chloroformates like phenyl chloroformate. vulcanchem.com
Future research will likely focus on expanding its application in the synthesis of increasingly complex and high-value molecules, such as pharmaceuticals, agrochemicals, and natural products. The stability of the resulting carbamates and carbonates under specific conditions makes it an attractive tool for multi-step syntheses where orthogonal protecting group strategies are essential.
Emerging applications may include:
Peptide Synthesis: While reagents like Fmoc-Cl are standard, novel chloroformates could offer advantages in specific contexts, such as improved solubility or different deprotection conditions.
Natural Product Synthesis: The targeted protection of hydroxyl or amino groups in complex intermediates is a critical challenge where this compound could provide a unique solution.
Derivatization for Analysis: Chloroformates are used to derivatize molecules for analytical purposes, such as chiral analysis using techniques like LC-MS/MS. rsc.org The specific properties of the 2-(methylthio)phenyl group could be exploited to develop new analytical methods.
The continued exploration of its reactivity profile with a wider range of functional groups and under various reaction conditions will be crucial for unlocking its full potential in the synthesis of next-generation complex molecules.
Advanced Mechanistic Probes and Techniques
A deeper understanding of the reaction mechanisms of this compound is essential for optimizing its use and developing new applications. While the general mechanism for its reactions often involves a nucleophilic attack at the electrophilic carbonyl carbon in an addition-elimination pathway, modern analytical and computational techniques can provide much more detailed insights. vulcanchem.com
Future mechanistic studies are expected to employ a range of advanced probes and techniques:
Reaction Progress Kinetic Analysis (RPKA): This powerful methodology allows for the detailed study of reaction kinetics under synthetically relevant conditions, helping to identify reaction intermediates, determine rate-limiting steps, and elucidate complex catalytic cycles. mckgroup.org
In Situ Spectroscopy: Techniques such as in situ IR and NMR spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing a dynamic view of the reaction as it occurs.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the effects of substituents and solvents on reactivity. This can help to explain the specific role of the ortho-methylthio group in modulating the reactivity of the chloroformate.
Advanced Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways. rsc.org
Isotopic Labeling Studies: Using isotopes (e.g., ¹³C, ¹⁸O) can help to trace the path of atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking steps.
By combining these advanced techniques, researchers can build a comprehensive picture of the factors that govern the reactivity and selectivity of this compound, paving the way for its more rational and effective use in synthesis.
Q & A
Basic Questions
Q. What safety protocols are essential when handling 2-(Methylthio)phenyl Chloroformate?
- Methodological Answer: Critical safety measures include:
- Use of PPE (nitrile gloves, chemical goggles, lab coat) and engineering controls (fume hoods).
- Storage at refrigerated temperatures (e.g., 4°C) to prevent decomposition .
- Immediate access to emergency showers/eyewash stations and protocols for skin/eye contamination (flush with water for 15+ minutes) .
- Avoidance of ignition sources due to flammability risks in certain solvents .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer: The compound is synthesized via:
- Phosgenation: Reaction of 2-(methylthio)phenol with phosgene (COCl₂) in anhydrous dichloromethane at 0–5°C, followed by distillation under reduced pressure to isolate the product .
- Alternative Reagents: Triphosgene or bis(trichloromethyl) carbonate as safer phosgene substitutes, with stoichiometric optimization to minimize byproducts like diphenyl carbonate .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer: Key uses include:
- Thiocarbonate Formation: Reaction with thiols or amines to generate thiocarbonates or carbamates, which are intermediates in drug design (e.g., protease inhibitors) .
- Protecting Groups: Temporary protection of hydroxyl or amino groups in multistep syntheses, with deprotection via hydrolysis under basic conditions .
Advanced Research Questions
Q. How do solvent properties influence the solvolysis kinetics of this compound?
- Methodological Answer:
- Grunwald-Winstein Analysis: Correlate solvent nucleophilicity (N) and ionizing power (Y) to determine reaction pathways. For example, aqueous ethanol promotes bimolecular nucleophilic substitution (SN2), while highly ionizing solvents (e.g., hexafluoroisopropanol/water) favor ionization (SN1) .
- Dual Mechanisms: In binary aqueous-organic mixtures, extended Grunwald-Winstein equations (log k = mY + lN) reveal competing SN1/SN2 pathways, validated via kinetic isotope effects or LFERs (Linear Free Energy Relationships) .
Q. How can contradictory mechanistic proposals for chloroformate reactions be resolved experimentally?
- Methodological Answer:
- Kinetic Solvent Discrimination: Compare rate constants across solvents with varying N and Y. A strong dependence on N supports SN2, while Y-dominance indicates SN1 .
- Activation Parameters: Measure ΔH‡ and ΔS‡ via Eyring plots. Negative ΔS‡ suggests associative (SN2) mechanisms, whereas positive ΔS‡ aligns with dissociative (SN1) pathways .
Q. What analytical strategies optimize characterization of intermediates in reactions involving this compound?
- Methodological Answer:
- Real-Time Monitoring: Use in situ FTIR or Raman spectroscopy to track carbonyl (C=O) and C-Cl bond vibrations during reactions .
- Quenching Studies: Halt reactions at timed intervals (e.g., with ice-cold NaHCO₃), followed by LC-MS or GC-MS to identify transient species .
Q. How can side reactions be minimized during nucleophilic substitutions with this compound?
- Methodological Answer:
- Solvent Selection: Use aprotic solvents (e.g., THF, DCM) to suppress hydrolysis. Add molecular sieves to scavenge trace water .
- Stoichiometric Control: Employ 1.2–1.5 equivalents of nucleophile (e.g., amine) and maintain pH < 8 to avoid competing elimination or overalkylation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting literature reports on the reactivity of chloroformate derivatives?
- Methodological Answer:
- Meta-Analysis Framework: Tabulate solvent systems, temperature, and reagent purity from conflicting studies. For example, discrepancies in hydrolysis rates may arise from trace moisture in "anhydrous" solvents .
- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare with experimental kinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
